molecular formula C8H11NO B13166868 2-(3-Methylcyclobutyl)-1,3-oxazole

2-(3-Methylcyclobutyl)-1,3-oxazole

Cat. No.: B13166868
M. Wt: 137.18 g/mol
InChI Key: NHUKAHCMVXAGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylcyclobutyl)-1,3-oxazole is a chemical compound of significant interest in organic and medicinal chemistry research. As a 1,3-oxazole derivative, it features a five-membered monocyclic heteroarene ring containing both oxygen and nitrogen atoms . This structural motif is a privileged scaffold in drug discovery due to its widespread presence in biologically active molecules and natural products . The primary research value of this compound lies in its utility as a key synthetic intermediate or a core structural element for the development of novel therapeutic agents. The 1,3-oxazole ring is a common feature in compounds with a broad spectrum of documented biological activities, including antimicrobial , anticancer , anti-inflammatory, and antiviral properties . Researchers can functionalize the oxazole ring and the cyclobutyl moiety to explore structure-activity relationships (SAR) and optimize for specific biological targets . These targets can include various kinases, DNA topoisomerases, and tubulin proteins, making oxazole-based compounds a versatile starting point in anticancer research . The incorporation of the 3-methylcyclobutyl substituent is particularly interesting for modulating the compound's stereoelectronic properties, lipophilicity, and overall molecular conformation, which can critically influence its interaction with biological targets. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound using appropriate laboratory safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-(3-methylcyclobutyl)-1,3-oxazole

InChI

InChI=1S/C8H11NO/c1-6-4-7(5-6)8-9-2-3-10-8/h2-3,6-7H,4-5H2,1H3

InChI Key

NHUKAHCMVXAGBT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)C2=NC=CO2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Methylcyclobutyl 1,3 Oxazole

Retrosynthetic Analysis and Strategic Disconnections for the 2-(3-Methylcyclobutyl)-1,3-oxazole Core

Retrosynthetic analysis of this compound reveals several strategic disconnections. The most direct approach involves disconnecting the C2-carbon of the oxazole (B20620) from its cyclobutyl substituent, leading to precursors such as 3-methylcyclobutanecarbaldehyde or 3-methylcyclobutanecarboxylic acid derivatives and a suitable C2-anion equivalent of the oxazole or a precursor to the oxazole ring.

Another key disconnection strategy targets the bonds within the oxazole ring itself. This approach breaks the heterocycle into acyclic precursors, which can then be cyclized in the forward synthesis. Common disconnections for the 1,3-oxazole ring lead back to α-acylamino ketones or related structures, which are central intermediates in classical oxazole syntheses like the Robinson-Gabriel method. wikipedia.orgsynarchive.com

Key Retrosynthetic Disconnections:

Disconnection PointPrecursorsSynthetic Strategy
C2(Oxazole)-Cyclobutyl Bond3-Methylcyclobutanecarbaldehyde, TosMICVan Leusen Oxazole Synthesis
O1-C2 and N3-C4 Bonds2-Acylamino ketone derivativeRobinson-Gabriel Synthesis
C2-N3 and C4-C5 BondsN-acylamino ketone and a dehydrating agentCyclodehydration Reactions
C-C and C-N BondsN-allylbenzamide derivativeOxidative Cyclization

Classical and Modern Approaches to 1,3-Oxazole Ring Formation with Cyclobutyl Substitution

The formation of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years. These can be broadly categorized into condensation/cyclodehydration reactions, cycloaddition strategies, metal-catalyzed processes, and oxidative cyclizations.

The Robinson-Gabriel synthesis and its variations represent a classical and robust method for constructing the oxazole ring. wikipedia.orgsynarchive.com This method involves the intramolecular cyclodehydration of a 2-acylamino ketone. wikipedia.org To synthesize this compound via this route, the key intermediate would be an N-(acyl)-2-amino ketone where the acyl group is derived from 3-methylcyclobutanecarboxylic acid.

The synthesis would proceed as follows:

Preparation of the 2-Acylamino Ketone: This precursor can be synthesized through the Dakin-West reaction. wikipedia.org

Cyclodehydration: The 2-acylamino ketone is then treated with a cyclodehydrating agent, such as sulfuric acid or phosphorus pentoxide, to facilitate the ring closure and subsequent dehydration to form the oxazole ring. wikipedia.org

Modern modifications of the Robinson-Gabriel synthesis have introduced milder reagents and solid-phase techniques, expanding its applicability. idexlab.com

The Van Leusen oxazole synthesis is a powerful [3+2] cycloaddition reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This method is particularly well-suited for the synthesis of this compound, as it directly incorporates the cyclobutyl moiety from the corresponding aldehyde, 3-methylcyclobutanecarbaldehyde.

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired 2-substituted oxazole. organic-chemistry.org The reaction is typically carried out in the presence of a base such as potassium carbonate in methanol. nih.gov

Advantages of the Van Leusen Synthesis:

Convergent: Directly combines the aldehyde and TosMIC in a single step.

Mild Conditions: Often proceeds under relatively mild basic conditions.

Good Functional Group Tolerance: Tolerates a variety of functional groups on the aldehyde.

Recent advancements have included the use of ionic liquids as solvents and microwave-assisted conditions to improve reaction efficiency and yields. nih.gov

Transition metal catalysis offers a versatile and efficient platform for the synthesis of substituted oxazoles. organic-chemistry.org These methods often involve the cyclization of functionalized precursors or the direct functionalization of a pre-formed oxazole ring.

One approach involves the palladium-catalyzed coupling of N-propargylamides with appropriate coupling partners. organic-chemistry.org For the synthesis of this compound, this would entail the use of an N-propargylamide derived from 3-methylcyclobutanecarboxamide.

Another powerful strategy is the direct C-H arylation or alkylation of the oxazole ring. Palladium catalysts with specific phosphine (B1218219) ligands can achieve high regioselectivity for functionalization at either the C2 or C5 position. organic-chemistry.org To synthesize the target compound using this method, one could start with 2-bromo-1,3-oxazole and perform a cross-coupling reaction with a suitable 3-methylcyclobutyl organometallic reagent.

Copper-catalyzed reactions have also emerged as a valuable tool for oxazole synthesis. For instance, a copper-catalyzed cascade reaction of alkenes with azides can produce 2,5-disubstituted oxazoles. rsc.org

Oxidative cyclization reactions provide an atom-economical route to oxazoles from acyclic precursors. These reactions often proceed through a domino or tandem sequence, where multiple bond-forming events occur in a single pot.

A notable example is the copper(II)-catalyzed oxidative cyclization of enamides, which can be prepared from vinyl halides and amides. nih.gov This method allows for the synthesis of 2,5-disubstituted oxazoles from readily available starting materials. To apply this to the synthesis of this compound, an enamide derived from 3-methylcyclobutane carboxamide would be the key precursor.

Another approach involves the iodine-catalyzed tandem oxidative cyclization of aldehydes and ammonium (B1175870) salts, which offers a metal-free alternative for the synthesis of 2,5-disubstituted oxazoles. organic-chemistry.org

Stereoselective Synthesis of this compound and its Stereoisomers

The presence of a chiral center at the C3 position of the cyclobutane (B1203170) ring means that this compound can exist as a pair of enantiomers. The stereoselective synthesis of these isomers requires the use of chiral starting materials or asymmetric catalytic methods.

A key strategy for the enantioselective synthesis of the target compound is to start with an enantiomerically pure precursor, such as (R)- or (S)-3-methylcyclobutanecarboxylic acid. This chiral acid can then be converted into the corresponding aldehyde or other necessary intermediates for the oxazole ring formation, preserving the stereochemistry at the cyclobutane ring.

Asymmetric catalytic methods can also be employed to introduce the stereocenter. For example, asymmetric hydrogenation or other enantioselective transformations of a suitable prochiral cyclobutene (B1205218) precursor could provide the chiral 3-methylcyclobutyl moiety.

Furthermore, chiral phase-transfer catalysis has been shown to be effective in the asymmetric synthesis of related heterocyclic compounds and could potentially be adapted for the stereoselective synthesis of intermediates leading to this compound. nih.gov

Asymmetric Induction in 3-Methylcyclobutyl Ring Formation Precursors

The primary challenge in synthesizing an enantiopure form of this compound lies in the stereocontrolled formation of the 3-methylcyclobutyl precursor. The construction of such a chiral four-membered ring is a non-trivial task in organic synthesis. One of the most direct and powerful methods for accessing cyclobutane rings is the [2+2] cycloaddition reaction. nih.gov

Recent advancements have focused on enantioselective photochemical [2+2] cycloadditions to generate enantioenriched cyclobutanes. tum.de These reactions can be catalyzed by various means, including organocatalysis and transition-metal catalysis, often under visible light irradiation. tum.denih.gov A dual-catalyst system, combining a visible-light-absorbing photocatalyst with a stereocontrolling Lewis acid co-catalyst, has been shown to prevent racemic background reactions and effectively produce simple monocyclic cyclobutane products with good enantiomeric excess. nih.gov For instance, the intermolecular cycloaddition of acyclic enones can yield a diverse range of cyclobutane products. nih.gov In the context of creating a 3-methylcyclobutyl precursor, a strategy could involve the [2+2] cycloaddition between an appropriate alkene and a ketene (B1206846) or another alkene, guided by a chiral catalyst to induce the desired stereochemistry at the methyl-bearing carbon.

Another sophisticated approach involves the contractive synthesis of cyclobutanes from more readily accessible pyrrolidines through iodonitrene chemistry. This method proceeds via a stereospecific radical pathway involving nitrogen extrusion to form multisubstituted cyclobutanes, and has been applied in the formal synthesis of the natural product piperarborenine B. nih.gov Such a strategy could be adapted to generate a chiral 3-methylcyclobutane scaffold from a corresponding substituted pyrrolidine.

Chiral Auxiliary and Organocatalytic Approaches to Enantiopure this compound

To achieve an enantiopure final product, chirality can be introduced either at the stage of cyclobutane ring formation or during the synthesis of the oxazole, guided by chiral molecules.

Chiral Auxiliary Approaches: A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. chemistryviews.org In the synthesis of this compound, an auxiliary could be appended to a precursor of the cyclobutane ring. For example, a chiral auxiliary like an Evans oxazolidinone could be attached to an acyclic precursor, which is then subjected to a cyclization reaction to form the 3-methylcyclobutane ring. The steric hindrance of the auxiliary would direct the formation of one diastereomer over the other. After the ring is formed, the auxiliary is cleaved to yield the enantiomerically enriched cyclobutane precursor, which can then be converted into the target oxazole. This strategy has been successfully used to control the stereochemistry of fused cyclobutanones, achieving greater than 95% diastereomeric excess. mdpi.com

Organocatalytic Approaches: Organocatalysis, the use of small organic molecules to accelerate reactions, offers a powerful metal-free alternative for asymmetric synthesis. For the formation of the chiral cyclobutane ring, organocatalytic [2+2] cycloaddition protocols have been developed. These methods can construct nitrocyclobutanes with four contiguous stereocenters with complete diastereomeric and enantiomeric control. mdpi.com Similarly, an organocatalytic formal [2+2] cycloaddition initiated by a vinylogous Friedel-Crafts alkylation can produce pyrrole-functionalized cyclobutanes with excellent stereocontrol. rsc.org These functionalized cyclobutanes can then serve as versatile intermediates, which can be elaborated into the desired 3-methylcyclobutyl precursor.

For the oxazole portion, while direct organocatalytic synthesis of oxazoles is an emerging field, analogous strategies for other heterocycles are well-established. For instance, organocatalysts have been used in the asymmetric synthesis of β-substituted GABA derivatives via Michael additions, demonstrating the power of this approach to set stereocenters. mdpi.comrsc.org An iodine-catalyzed tandem oxidative cyclization provides a metal-free route to 2,5-disubstituted oxazoles from common aromatic aldehydes, which could be adapted for a chiral aldehyde precursor like 3-methylcyclobutanecarboxaldehyde. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the use of sustainable methods that reduce waste, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis and reactions in ionic liquids are two prominent green chemistry techniques applicable to the synthesis of the oxazole core of this compound.

Microwave-Assisted Synthesis: The Van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is a classic method for forming the oxazole ring. wikipedia.org This reaction can be dramatically accelerated using microwave irradiation, significantly reducing reaction times from hours to minutes and often improving yields. This method is environmentally benign, economical, and efficient. nih.gov For the synthesis of this compound, 3-methylcyclobutanecarboxaldehyde would react with TosMIC in a solvent like isopropanol (B130326) (IPA) under microwave irradiation. The choice of base is critical; a strong base like potassium phosphate (B84403) (K₃PO₄) promotes the formation of the 5-substituted oxazole. nih.gov

Interactive Table 1: Microwave-Assisted Van Leusen Oxazole Synthesis Conditions This table outlines typical conditions for the microwave-assisted synthesis of 5-substituted oxazoles, adaptable for producing this compound from 3-methylcyclobutanecarboxaldehyde and TosMIC.

ParameterValueReference
Aldehyde Substrate3-Methylcyclobutanecarboxaldehyde(Hypothetical)
ReagentTosylmethyl isocyanide (TosMIC) nih.gov
Base (Equivalents)K₃PO₄ (2 equiv.) nih.gov
SolventIsopropanol (IPA) nih.gov
Temperature65 °C nih.gov
Microwave Power350 W nih.gov
Reaction Time8 min nih.gov
Typical Yield~96% nih.gov

Ionic Liquid-Mediated Synthesis: Ionic liquids (ILs) are salts with low melting points that can be used as non-volatile, recyclable solvents, offering a green alternative to traditional organic solvents. The van Leusen oxazole synthesis can be effectively performed in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). This method allows for the preparation of 4,5-disubstituted oxazoles in high yields. A significant advantage is that the ionic liquid can be recovered and reused multiple times without a significant drop in product yield, enhancing the sustainability of the process.

Interactive Table 2: Ionic Liquid-Mediated Oxazole Synthesis This table summarizes a representative system for synthesizing oxazoles in an ionic liquid medium.

ParameterDescriptionReference
Reactant 1Aldehyde (e.g., 3-methylcyclobutanecarboxaldehyde)(Hypothetical)
Reactant 2Tosylmethyl isocyanide (TosMIC) acs.org
Reactant 3Aliphatic Halide (for 4-substitution) acs.org
Solvent[bmim]Br acs.org
Key AdvantageIonic liquid can be reused (up to six times) acs.org
Product4,5-disubstituted oxazole acs.org

Total Synthesis Strategies of Natural Products Incorporating Cyclobutyl-Oxazole Motifs

While no major natural products containing the specific this compound moiety are documented, the synthesis of natural products bearing either a cyclobutane or an oxazole ring provides a rich playbook of advanced strategies that could be combined to construct such a molecule.

Strategies for Cyclobutane-Containing Natural Products: The total synthesis of complex natural products featuring strained cyclobutane subunits, such as terpenoids and alkaloids, showcases powerful ring-forming tactics. rsc.org A prominent example is the synthesis of (−)-penitrem D, a tremorgenic indole (B1671886) alkaloid that contains a fused cyclobutane ring. sioc.ac.cn In the synthesis by Smith and coworkers, the cyclobutane motif was installed via a photochemical [2+2] cycloaddition of methyl acrylate (B77674) onto a chiral cyclohexenone precursor, demonstrating how light-induced reactions can forge these strained rings within a complex molecular architecture. researchgate.net

Strategies for Oxazole-Containing Natural Products: On the other hand, the total syntheses of the bis-oxazole natural products, the siphonazoles, highlight elegant methods for oxazole construction. nih.govresearchgate.net In one approach, the oxazole rings were built using diazocarbonyl chemistry, where a rhodium carbene reacts with an amide to form a β-ketoamide, which is then cyclodehydrated to the oxazole ring. researchgate.net An alternative strategy employs a domino cycloisomerization-rearrangement of a propargyl amine with an acyl chloride to generate the oxazole core. mdpi.com

A hypothetical strategy to incorporate a cyclobutyl-oxazole motif in a total synthesis would involve creating a chiral 3-methylcyclobutane-containing fragment, potentially as a carboxylic acid or aldehyde, using methods like asymmetric [2+2] cycloaddition. This chiral building block could then be coupled into an oxazole-forming reaction, such as the Van Leusen synthesis with TosMIC or a rhodium-catalyzed reaction with a suitable amide, to construct the final target structure.

Chemical Reactivity and Advanced Transformations of 2 3 Methylcyclobutyl 1,3 Oxazole

Electrophilic Aromatic Substitution on the 1,3-Oxazole Ring of 2-(3-Methylcyclobutyl)-1,3-oxazole

The 1,3-oxazole ring is an electron-deficient aromatic system, which generally makes electrophilic aromatic substitution challenging unless the ring is activated by electron-donating groups. pharmaguideline.com In the case of this compound, the 2-alkyl substituent provides some electron-donating character. Electrophilic attack is anticipated to occur preferentially at the C5 position. tandfonline.comthepharmajournal.com The presence of the nitrogen atom at position 3 deactivates the adjacent C2 and C4 positions towards electrophiles. pharmaguideline.com

Reactions such as nitration or sulfonation are generally difficult to achieve on unsubstituted oxazole (B20620) rings and often require harsh conditions that can lead to ring degradation. pharmaguideline.com However, with the activating effect of the 2-cyclobutyl group, milder conditions might be employed. For instance, formylation using the Vilsmeier-Haack reagent could potentially introduce a formyl group at the C5 position. wikipedia.org The reactivity towards electrophiles can be significantly enhanced by the presence of additional electron-donating substituents on the oxazole ring. numberanalytics.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major ProductReaction Conditions (Hypothetical)
Nitrating Mixture (HNO₃/H₂SO₄)5-Nitro-2-(3-methylcyclobutyl)-1,3-oxazolePotentially harsh, risk of ring cleavage
Vilsmeier-Haack Reagent (POCl₃/DMF)5-Formyl-2-(3-methylcyclobutyl)-1,3-oxazoleMilder, more likely to be successful
N-Bromosuccinimide (NBS)5-Bromo-2-(3-methylcyclobutyl)-1,3-oxazoleSelective bromination at C5

Nucleophilic Additions and Substitutions Involving the this compound System

Nucleophilic attack on the oxazole ring is generally more favorable than electrophilic substitution due to the ring's electron-deficient nature. The C2 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com Deprotonation at the C2 position can be achieved using strong bases like organolithium reagents, creating a nucleophilic center that can react with various electrophiles. wikipedia.org However, these 2-lithio-oxazoles can be unstable and may undergo ring-opening to form isocyanide intermediates. pharmaguideline.com

Nucleophilic aromatic substitution is uncommon unless a good leaving group, such as a halogen, is present on the ring. thepharmajournal.com If a halogen were introduced at the C2 position of this compound, it could be displaced by various nucleophiles. wikipedia.org Direct nucleophilic addition to the oxazole ring often leads to ring cleavage rather than substitution. pharmaguideline.com For example, reaction with ammonia (B1221849) or formamide (B127407) can convert oxazoles into imidazoles. pharmaguideline.com

Rearrangement Reactions of the this compound Skeleton (e.g., Cornforth Rearrangement Analogs)

The Cornforth rearrangement is a characteristic thermal reaction of 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.org This reaction proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges and cyclizes. wikipedia.orgchem-station.com

For an analog of the Cornforth rearrangement to occur with this compound, the molecule would first need to be functionalized at the C4 position with a carbonyl group. For instance, if a 4-acetyl-2-(3-methylcyclobutyl)-5-alkoxy-1,3-oxazole were synthesized, it could potentially undergo a thermal rearrangement to yield a 5-acetyl-2-(3-methylcyclobutyl)-4-alkoxy-1,3-oxazole. The efficiency and outcome of such a rearrangement would depend on the relative stability of the starting material and the rearranged product, which is influenced by the nature of the substituents. wikipedia.org

Functionalization and Modification at the Cyclobutyl Moiety of this compound

The cyclobutyl moiety of this compound offers several possibilities for functionalization, although these reactions are often challenging due to the steric hindrance and the relative inertness of C-H bonds. C-H functionalization strategies, potentially guided by the oxazole ring's nitrogen atom, could provide a route to introduce new functional groups. nih.gov

Oxidative methods could be employed to introduce carbonyl or hydroxyl groups on the cyclobutane (B1203170) ring. For example, oxidation with reagents like ruthenium tetroxide could potentially oxidize a C-H bond to a carbonyl group, though selectivity might be an issue. nih.gov Free-radical halogenation could introduce a halogen onto the cyclobutane ring, which could then serve as a handle for further nucleophilic substitution reactions. The regioselectivity of such a halogenation would be influenced by the relative stability of the resulting cyclobutyl radicals.

Ring-Opening and Ring-Closing Metathesis of this compound and its Derivatives

Ring-opening metathesis polymerization (ROMP) is a powerful tool for the synthesis of polymers from cyclic olefins. For a derivative of this compound to undergo ROMP, an unsaturated bond would need to be introduced into the cyclobutyl ring, for example, by creating a cyclobutene (B1205218) derivative. Such a monomer could then potentially be polymerized using a Grubbs-type catalyst. The oxazole ring itself is not directly involved in this type of metathesis.

Ring-closing metathesis (RCM) could be envisioned if a derivative of this compound were synthesized with two pendant alkene chains. RCM could then be used to form a new ring system fused to the cyclobutane or attached as a spirocycle. The success of such a reaction would depend on the length and positioning of the alkene tethers to favor an intramolecular reaction.

Photochemical and Electrochemical Reactivity of this compound

Oxazoles can undergo a variety of photochemical reactions. beilstein-journals.org One of the most well-known is the photoisomerization of isoxazoles to oxazoles, which proceeds via UV irradiation and involves the formation of an acyl azirine intermediate. nih.gov Direct irradiation of this compound could potentially lead to isomerization or other rearrangements, although specific outcomes are difficult to predict without experimental data. acs.org Photochemical cycloaddition reactions are also possible, where the oxazole can act as a diene in Diels-Alder type reactions with suitable dienophiles. wikipedia.org

Electrochemical methods have emerged as sustainable tools for the synthesis and modification of oxazoles. researchgate.netresearchgate.net For instance, electrochemical oxidation can be used to form oxazole rings from precursors or to introduce functional groups. rsc.org Anodic oxidation of a suitable precursor could be a route to synthesize this compound itself. Furthermore, electrochemical methods could potentially be used to mediate redox reactions on either the oxazole ring or the cyclobutyl moiety.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a derivative of this compound bearing a halide or triflate at a specific position would be required. For example, a 5-bromo-2-(3-methylcyclobutyl)-1,3-oxazole could undergo Suzuki, Stille, or Heck coupling reactions to introduce new aryl, vinyl, or alkyl groups at the C5 position.

Conversely, C-H activation strategies catalyzed by palladium could directly functionalize the oxazole ring. rsc.org For instance, direct arylation of the C5 position might be achievable by reacting this compound with an aryl halide in the presence of a suitable palladium catalyst and ligand system. sci-hub.se These methods offer a more atom-economical approach to derivatization compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative

Coupling ReactionReactantsCatalyst System (Example)Predicted Product
Suzuki Coupling5-Bromo-2-(3-methylcyclobutyl)-1,3-oxazole, Arylboronic acidPd(PPh₃)₄, Base5-Aryl-2-(3-methylcyclobutyl)-1,3-oxazole
Heck Coupling5-Bromo-2-(3-methylcyclobutyl)-1,3-oxazole, AlkenePd(OAc)₂, P(o-tol)₃, Base5-Alkenyl-2-(3-methylcyclobutyl)-1,3-oxazole
Sonogashira Coupling5-Bromo-2-(3-methylcyclobutyl)-1,3-oxazole, Terminal alkynePdCl₂(PPh₃)₂, CuI, Base5-Alkynyl-2-(3-methylcyclobutyl)-1,3-oxazole

Advanced Spectroscopic and Structural Elucidation of 2 3 Methylcyclobutyl 1,3 Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment (¹H, ¹³C, 2D NMR, NOESY/COSY)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(3-methylcyclobutyl)-1,3-oxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and NOESY) NMR experiments would provide a complete assignment of all proton and carbon resonances and establish the connectivity and spatial relationships of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the oxazole (B20620) ring and the 3-methylcyclobutyl substituent. The protons on the oxazole ring, H-4 and H-5, are anticipated to appear as singlets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chemical shifts of the cyclobutane (B1203170) ring protons would be more complex due to their diastereotopic nature and spin-spin coupling. The methine proton at C-1' of the cyclobutyl ring, adjacent to the oxazole, would likely resonate as a multiplet. The protons of the methyl group on the cyclobutane ring would appear as a doublet in the upfield region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbon atoms of the oxazole ring are expected to resonate at lower field due to the influence of the heteroatoms; C-2, situated between nitrogen and oxygen, would be the most downfield, likely above 150 ppm. cdnsciencepub.com The chemical shifts for the cyclobutyl and methyl carbons would appear at higher field.

2D NMR Spectroscopy (COSY and NOESY): Correlation Spectroscopy (COSY) would be instrumental in establishing the proton-proton coupling network within the 3-methylcyclobutyl moiety, confirming the connectivity of the ring protons and the methyl group. ias.ac.inmdpi.comresearchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) would provide through-space correlations between protons, which is crucial for determining the stereochemistry of the substituted cyclobutane ring. mdpi.comresearchgate.netnih.govresearchgate.net For instance, NOE correlations could help to establish the cis or trans relationship between the methyl group and the oxazole substituent on the cyclobutane ring. nih.gov

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxazole H-4 ~7.2-7.4 ~125-130
Oxazole H-5 ~7.8-8.0 ~135-140
Oxazole C-2 - >150
Cyclobutyl H-1' Multiplet ~35-45
Cyclobutyl CH₂ Multiplets ~20-30
Cyclobutyl CH Multiplet ~25-35

Vibrational Spectroscopy (FT-IR and Raman) for Detailed Functional Group Analysis and Conformational Insights

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. The C=N stretching vibration of the oxazole ring should appear in the region of 1600-1650 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring would likely produce strong bands in the 1050-1250 cm⁻¹ range. The C-H stretching vibrations of the aromatic oxazole ring and the aliphatic cyclobutane ring would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the oxazole ring are expected to give rise to strong Raman signals. The C-H bending vibrations of the methyl and cyclobutyl groups would also be observable. Analysis of the low-frequency region in the Raman spectrum could provide insights into the conformational flexibility of the cyclobutyl ring. nih.gov

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H stretch (oxazole) 3050-3150 3050-3150
C-H stretch (aliphatic) 2850-3000 2850-3000
C=N stretch (oxazole) 1600-1650 1600-1650
C=C stretch (oxazole) 1500-1580 1500-1580

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact molecular weight of a compound and for elucidating its fragmentation pattern, which can provide valuable structural information.

Accurate Mass Determination: HRMS would provide the high-precision mass of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound.

Fragmentation Pathway Analysis: Under electron ionization (EI) or other ionization techniques, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak would be observed, and key fragment ions would arise from the cleavage of the cyclobutyl ring and the oxazole ring. A common fragmentation pathway for alkyl-substituted heterocycles is the loss of the alkyl group as a radical. Another likely fragmentation would involve the opening of the cyclobutane ring. The fragmentation pattern can help to confirm the connectivity of the molecule. youtube.com

Predicted Fragmentation Pattern for this compound

m/z Proposed Fragment
[M]⁺ Molecular ion
[M - CH₃]⁺ Loss of a methyl radical
[M - C₄H₇]⁺ Loss of the methylcyclobutyl radical

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

While obtaining a suitable single crystal of this compound itself might be challenging, the synthesis of a crystalline derivative could allow for X-ray crystallographic analysis. anchor-publishing.comoregonstate.eduexlibrisgroup.comexlibrisgroup.com This technique would provide the definitive solid-state structure of the molecule.

Structural Insights: A successful X-ray crystallographic study would yield precise information on bond lengths, bond angles, and torsional angles. This would definitively establish the geometry of the oxazole ring and the conformation of the 3-methylcyclobutyl substituent. The planarity of the oxazole ring and the puckering of the cyclobutane ring would be determined with high accuracy. Furthermore, the analysis would reveal the relative stereochemistry of the substituents on the cyclobutane ring.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Assignment of Stereoisomers

The presence of a chiral center at the 3-position of the methylcyclobutyl ring means that this compound can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying these stereoisomers. wikipedia.orglibretexts.orgwikipedia.orgslideshare.netmgcub.ac.inyoutube.comyoutube.comlibretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.orglibretexts.org For a chiral molecule, the CD spectrum will show positive or negative bands (Cotton effects) in the regions of UV-Vis absorption. libretexts.orgslideshare.net The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the chiral center(s). By comparing the experimental CD spectrum with that predicted by theoretical calculations or with the spectra of structurally related compounds of known absolute configuration, the absolute stereochemistry of the enantiomers of this compound could be determined. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.orgslideshare.netmgcub.ac.inleidenuniv.nl An ORD curve that shows a peak and a trough near an absorption band is also known as a Cotton effect. ORD can be used in conjunction with CD to determine the absolute configuration of chiral molecules. libretexts.org

Computational and Theoretical Chemistry of 2 3 Methylcyclobutyl 1,3 Oxazole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic distribution and bonding within 2-(3-Methylcyclobutyl)-1,3-oxazole.

DFT methods are also employed to predict spectroscopic properties. For instance, theoretical vibrational spectra can be calculated and compared with experimental data from techniques like FT-IR and Raman spectroscopy to confirm the molecular structure. While DFT systematically overestimates vibrational wavenumbers, these can be scaled to match experimental values. mdpi.com Additionally, NMR chemical shifts can be predicted, aiding in the structural elucidation of the molecule.

Table 1: Representative Predicted Geometric Parameters for this compound using DFT

ParameterPredicted Value (Illustrative)Description
C2-N3 Bond Length~1.38 ÅBond between the cyclobutyl-substituted carbon and nitrogen in the oxazole (B20620) ring.
C4=C5 Bond Length~1.35 ÅDouble bond within the oxazole ring.
O1-C2 Bond Length~1.36 ÅBond between the oxygen and the cyclobutyl-substituted carbon in the oxazole ring.
C-C-C Angle (Cyclobutyl)~88°Internal angle of the puckered cyclobutane (B1203170) ring. libretexts.org
Dihedral Angle (Puckering)~25°Angle defining the puckering of the cyclobutane ring. dalalinstitute.com

Note: These values are illustrative and based on typical values for similar structures calculated with DFT methods. Actual values would require specific calculations for this molecule.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for calculating energetic and electronic properties, albeit at a greater computational expense. rsc.org These methods are valuable for obtaining precise values for properties like ionization potential, electron affinity, and heats of formation. researchgate.net For substituted oxazoles, ab initio calculations can provide a detailed picture of the electronic distribution and how it affects the molecule's reactivity. researchgate.net The lone pairs of the heteroatoms in the oxazole ring play a significant role in determining the regioselectivity of its reactions. rsc.org

High-accuracy calculations can also be used to benchmark results from more computationally efficient methods like DFT. mdpi.com For this compound, ab initio methods would provide a definitive understanding of its electronic properties, which are crucial for predicting its behavior in chemical reactions.

Conformational Analysis of the this compound System

The conformational flexibility of this compound is primarily due to the puckering of the cyclobutyl ring and rotation around the single bond connecting the ring to the oxazole moiety.

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a planar structure. libretexts.orgdalalinstitute.com This puckering results in two non-equivalent positions for substituents: axial and equatorial. For this compound, the methyl group on the cyclobutane ring can exist in either an axial or equatorial position, leading to conformational isomers. The substituent at the C2 position of a cyclobutane ring has been shown to modulate the conformational preference of the ring-puckering when fixed in an equatorial position. acs.orgnih.gov The energy difference between these conformers is typically small, and they can interconvert rapidly at room temperature. The angle of pucker in cyclobutane is approximately 25°. dalalinstitute.com

Rotation around the single bond connecting the cyclobutyl ring and the oxazole ring is also a key conformational feature. The energy of the molecule varies as this bond rotates, leading to energetic minima (stable conformers) and maxima (transition states). The energy difference between the most stable and least stable conformations is known as the rotational barrier. libretexts.org This barrier is influenced by steric hindrance between the two ring systems and electronic effects. nih.gov

Computational methods can map the potential energy surface for this rotation, identifying the dihedral angles that correspond to the most stable conformations. For molecules with single bonds, the rotational barrier is influenced by the character of the bond; a greater single bond character leads to a lower rotational barrier. youtube.comyoutube.com

Table 2: Illustrative Rotational Energy Profile for this compound

Dihedral Angle (Ring-Ring)Relative Energy (kcal/mol) (Illustrative)Conformation
3.0Eclipsed (Transition State)
60°0Staggered (Energy Minimum)
120°3.0Eclipsed (Transition State)
180°0.5Staggered (Energy Minimum)

Note: This table provides a simplified and illustrative representation of a rotational energy profile. The actual profile would be more complex due to the asymmetry of the molecule.

Reaction Mechanism Elucidation via Computational Modeling for this compound

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving this compound, DFT calculations can be used to explore potential pathways. For example, in the oxidation of oxazole initiated by OH radicals, DFT studies have shown that OH-addition to the carbon atoms of the ring is kinetically favored over H-abstraction. rsc.orgresearchgate.net Such studies can predict the regioselectivity of reactions, which is often in good agreement with experimental findings. marmara.edu.tr

The mechanism for the synthesis of substituted oxazoles can also be investigated computationally. For instance, the cyclization reactions to form the oxazole ring can be modeled to understand the preference for certain reaction pathways over others. marmara.edu.tr Computational models like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be used to study the kinetics of these reactions under various conditions. researchgate.netrsc.org

Molecular Dynamics Simulations of this compound in Solution and Constrained Environments

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the behavior of similar heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, has been investigated in various environments. nih.gov These studies provide a framework for understanding how this compound would likely behave.

MD simulations can predict the conformational dynamics of this compound in different solvents, such as water or acidic media. nih.gov These simulations typically involve calculating parameters like total energies, interaction energies, and dihedral angles to understand the molecule's stability and conformational preferences. nih.gov For instance, simulations can reveal the formation of intermolecular hydrogen bonds and the molecule's spatial conformation in a solution, which are crucial for its interaction with biological targets. nih.gov

The excited-state dynamics of the parent oxazole ring have been studied using nonadiabatic ab initio dynamics simulations. researchgate.net These studies indicate that upon UV-light excitation, the oxazole ring can undergo ultrafast processes involving ring-opening and ring-closure. researchgate.net Such investigations into the photochemistry of this compound could reveal its stability and reactivity under different conditions.

Table 1: Illustrative Parameters for Molecular Dynamics Simulations of Heterocyclic Compounds

ParameterDescriptionTypical Values/Methods
Force Field A set of parameters to calculate the potential energy of a system of atoms.AMBER, CHARMM, GROMOS
Solvent Model Representation of the solvent in the simulation.Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born)
Ensemble Statistical mechanics ensemble used for the simulation.NVT (Canonical), NPT (Isothermal-Isobaric)
Simulation Time The total time duration of the molecular dynamics run.Nanoseconds (ns) to Microseconds (µs)
Analysis Metrics used to analyze the simulation trajectory.Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Function (RDF)

This table represents typical parameters used in MD simulations of organic molecules and is for illustrative purposes as specific data for this compound is not available.

In Silico Design Principles for this compound Analogues Based on Structural and Electronic Properties

The in silico design of analogues of this compound would be guided by principles derived from computational studies on similar oxazole-containing compounds. nih.govnih.gov The primary goal of such design efforts is often to enhance a specific biological activity, such as anticancer or antiviral effects. nih.govnih.gov

A common approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models correlate the chemical structure of a series of compounds with their biological activity. For oxazole derivatives, QSAR models have been developed to predict their potential as antiviral agents or tubulin inhibitors. nih.govnih.gov These models are typically built using machine learning algorithms like Associative Neural Networks and are validated through cross-validation and external test sets to ensure their predictive accuracy. nih.govnih.gov

Molecular docking is another crucial tool in the in silico design process. nih.gov This technique predicts the preferred orientation of a molecule when bound to a specific protein target. For instance, novel oxazole derivatives have been docked into the colchicine (B1669291) binding site of tubulin to hypothesize their mechanism of action as anticancer agents. nih.gov

The design of new analogues would involve modifying the structural and electronic properties of the this compound scaffold. Key properties that are often modulated include:

Lipophilicity: Altering substituents to control the molecule's ability to cross cell membranes.

Hydrogen Bonding Capacity: Introducing or removing hydrogen bond donors and acceptors to enhance binding affinity to a target.

Electronic Distribution: Modifying the electron-withdrawing or electron-donating nature of substituents to influence reactivity and intermolecular interactions.

Steric Factors: Adjusting the size and shape of the molecule to optimize its fit within a binding pocket.

Table 2: Key Structural and Electronic Properties for Analogue Design

PropertyDescriptionRelevance in Drug Design
Molecular Weight The mass of one mole of the substance.Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, affecting membrane permeability.
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds and the number of N or O atoms.Crucial for specific interactions with biological targets.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.Predicts drug transport properties.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relate to the molecule's electronic reactivity and stability.

This table outlines important molecular descriptors considered during the in silico design of drug candidates and is based on general principles of medicinal chemistry.

By systematically varying these properties and using computational tools to predict their effect on activity, novel analogues of this compound with desired therapeutic profiles can be designed and prioritized for synthesis and experimental testing. nih.govnih.gov

Derivatization and Analog Synthesis of 2 3 Methylcyclobutyl 1,3 Oxazole

Systematic Modification of the 1,3-Oxazole Ring in 2-(3-Methylcyclobutyl)-1,3-oxazole

The 1,3-oxazole ring is a common motif in a wide array of natural products and pharmacologically active compounds. researchgate.net Its modification is a key strategy for the development of new chemical entities. The reactivity of the oxazole (B20620) ring allows for substitution at the C4 and C5 positions, providing a direct route to a diverse range of analogs. thepharmajournal.com

Direct C-H functionalization and metal-catalyzed cross-coupling reactions are powerful tools for introducing substituents onto the oxazole ring. For instance, palladium-catalyzed direct arylation or alkenylation can be employed to introduce new groups at the C5 position. organic-chemistry.org Furthermore, lithiation of the C2 position, followed by quenching with an electrophile, is a well-established method for introducing substituents at this position, although in the case of this compound, this would lead to modification of the cyclobutyl group.

The van Leusen oxazole synthesis is a classic and versatile method for constructing the oxazole ring itself, and it can be adapted to produce C4 and C5 substituted analogs. nih.gov This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) and can be performed in a one-pot manner with various aldehydes and aliphatic halides to generate 4,5-disubstituted oxazoles. nih.gov While the parent aldehyde for this compound is 3-methylcyclobutanecarbaldehyde, the use of substituted derivatives of this aldehyde in a van Leusen reaction would yield analogs with functional groups on the cyclobutyl ring.

Recent methodologies, such as those utilizing 5-oxazoyl-sulfamates, offer a platform for the C5-modification of oxazoles with various nucleophiles, enabling the synthesis of 5-amino-oxazoles, 5-oxazolyl-sulfides, and 5-oxazoyl-aryl ethers from a single precursor. researchgate.net Copper-catalyzed intramolecular cyclization of functionalized enamides represents another efficient route to 2,4,5-substituted oxazoles. nih.govacs.org

Table 1: Representative Methods for Oxazole Ring Modification

Reaction Type Position(s) Modified Key Reagents/Catalysts Potential Products Reference
Direct Arylation/AlkenylationC5Pd(PPh₃)₄5-Aryl/alkenyl-2-(3-methylcyclobutyl)-1,3-oxazoles organic-chemistry.org
van Leusen ReactionC4, C5 (during synthesis)TosMIC, Aldehydes, Halides4,5-Disubstituted oxazole analogs nih.gov
Sulfamate DisplacementC55-Oxazoyl-sulfamates, Nucleophiles5-Amino, 5-thio, 5-aryloxy-oxazole derivatives researchgate.net
Copper-Catalyzed CyclizationC4, C5 (during synthesis)Copper catalysts, Enamides2,4,5-Trisubstituted oxazole analogs nih.govacs.org

Comprehensive Functionalization and Substitution at the Cyclobutyl Moiety

The synthesis of substituted cyclobutane (B1203170) derivatives has been extensively reviewed, with methods including [2+2] cycloadditions and ring-expansion reactions. nih.govorganic-chemistry.org For example, enantioselective organocatalyzed aldol (B89426) reactions of 2-hydroxycyclobutanone can produce functionalized cyclobutanones that can serve as precursors for more complex derivatives. nih.gov These functionalized cyclobutanes can then be converted to the corresponding aldehydes or other suitable starting materials for oxazole synthesis.

Direct functionalization of the cyclobutyl ring in this compound is more challenging due to the relative inertness of C-H bonds. However, modern synthetic methods, such as radical-mediated C-H activation, could potentially be employed to introduce functional groups. The presence of the methyl group on the cyclobutyl ring provides a site for potential regioselective functionalization.

Furthermore, the introduction of unsaturation into the cyclobutyl ring to form a cyclobutene (B1205218) is another avenue for derivatization. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones can lead to the formation of cyclobutenes and methylenecyclobutanes. organic-chemistry.org These unsaturated analogs can then undergo further transformations, such as Diels-Alder reactions or olefin metathesis.

Table 2: Strategies for Cyclobutyl Moiety Functionalization

Strategy Key Methodologies Potential Functional Groups Reference
Precursor Synthesis[2+2] Cycloaddition, Aldol reactionsHydroxyl, Carbonyl, Amino, Halogen nih.gov
Direct FunctionalizationRadical C-H activationHalogen, Cyano, etc.N/A
Introduction of UnsaturationElimination reactions, Pd-catalyzed couplingsAlkene organic-chemistry.org

Synthesis of Polycyclic and Fused Systems Incorporating the this compound Scaffold

The construction of polycyclic and fused ring systems can lead to conformationally constrained analogs with potentially enhanced biological activity and novel material properties. The this compound scaffold can serve as a building block for such systems through intramolecular cyclization reactions.

One approach involves introducing reactive functional groups onto either the oxazole ring or the cyclobutyl moiety that can participate in a subsequent ring-forming reaction. For example, an appropriately positioned halide and a nucleophilic group could undergo an intramolecular substitution to form a new ring. Intramolecular oxidative cyclization is another powerful technique for the synthesis of fused heterocyclic systems. acs.org

The synthesis of fused 1,2,3-triazoles has been achieved through sequential multicomponent reactions followed by intramolecular azide-alkyne cycloaddition (IAAC). nih.govresearchgate.net This strategy could be adapted by incorporating an alkyne and an azide (B81097) group into a derivative of this compound to facilitate the formation of a fused triazole ring.

Cation-driven tandem ring-enlargement-annulation reactions have been used to generate new heterocyclic systems from cyclobutane precursors. nih.gov While this method focuses on the expansion of the cyclobutyl ring, it highlights the potential for creative synthetic strategies that lead to complex polycyclic architectures. The synthesis of oxazole-fused systems has also been reported, demonstrating the feasibility of constructing such structures. researchgate.net

Table 3: Approaches to Polycyclic and Fused Systems

Approach Key Reactions Resulting System Reference
Intramolecular CyclizationNucleophilic substitution, Oxidative cyclizationFused aliphatic or aromatic rings acs.org
Azide-Alkyne CycloadditionClick chemistry (IAAC)Fused triazole ring nih.govresearchgate.net
Cation-Driven AnnulationRing-enlargement-annulationFused heterocyclic systems nih.gov

Design and Synthesis of Heterocyclic Hybrids Featuring this compound

The creation of hybrid molecules by combining the this compound scaffold with other heterocyclic rings, such as thiazole (B1198619), is a common strategy in drug discovery to explore new chemical space and develop compounds with multi-target activities. chemmethod.com Thiazole and oxazole rings are bioisosteres and are often found together in natural products. nih.gov

The synthesis of oxazole-thiazole hybrids can be achieved through various coupling strategies. thieme-connect.com One common method involves the synthesis of an oxazole derivative bearing a functional group that can be used to construct the thiazole ring, or vice versa. For example, a 2-amino-oxazole derivative could be reacted with a suitable precursor to form a fused thiazole ring. Alternatively, a pre-formed oxazole and a pre-formed thiazole, each with appropriate functional groups, can be linked together using cross-coupling reactions.

The Huisgen [3+2] cycloaddition, a cornerstone of click chemistry, is another powerful tool for linking heterocyclic systems. thieme-connect.com An azide-functionalized this compound could be reacted with an alkyne-containing thiazole (or other heterocycle) to form a triazole-linked hybrid. This approach allows for the rapid and efficient generation of a library of hybrid compounds. rsc.org

The synthesis of such hybrids is often modular, allowing for the systematic variation of both heterocyclic components and the linker between them. This modularity is highly advantageous for structure-activity relationship (SAR) studies.

Table 4: Methods for Synthesizing Heterocyclic Hybrids

Hybrid Type Synthetic Strategy Linker Reference
Oxazole-ThiazoleSequential ring formation, Cross-couplingDirect bond, Alkyl chain chemmethod.comnih.gov
Oxazole-Triazole-HeterocycleClick Chemistry (Huisgen Cycloaddition)Triazole thieme-connect.comrsc.org

Role of 2 3 Methylcyclobutyl 1,3 Oxazole As a Chemical Synthon and Building Block

Utility of 2-(3-Methylcyclobutyl)-1,3-oxazole in Complex Organic Molecule Synthesis

The 1,3-oxazole ring is a common motif in a wide array of biologically active natural products and pharmaceutical agents. nih.govlifechemicals.com The incorporation of a 3-methylcyclobutyl group at the 2-position of the oxazole (B20620) ring introduces a three-dimensional element that can be crucial for biological activity and for directing the assembly of complex molecular architectures. While direct examples of the use of this compound in the total synthesis of complex natural products are not yet widespread, the principles of oxazole chemistry suggest its significant potential.

The synthesis of substituted oxazoles is a well-established field, with numerous methods available for their construction. organic-chemistry.org These methods can be adapted for the preparation of this compound and its derivatives, which can then serve as key intermediates. For instance, the reaction of a suitable N-acylamino ketone precursor derived from 3-methylcyclobutanecarboxylic acid can lead to the formation of the desired oxazole ring. Once formed, the oxazole ring can participate in various transformations, such as lithiation followed by reaction with electrophiles, to introduce further functionality. researchgate.net This "grafting" approach allows for the modular construction of highly substituted oxazole-containing molecules. researchgate.net

The cyclobutyl moiety itself can influence the reactivity and conformation of the resulting molecules, potentially leading to novel stereochemical outcomes in subsequent reactions. The strain inherent in the four-membered ring can also be exploited in ring-opening or rearrangement reactions to access different molecular scaffolds. The development of synthetic routes that leverage the unique properties of the this compound building block is an active area of research with the potential to unlock new avenues for the synthesis of complex and biologically relevant molecules. nih.govlifechemicals.com

Ligand Design Incorporating the this compound Scaffold for Catalysis and Coordination Chemistry

The nitrogen atom of the oxazole ring in this compound possesses a lone pair of electrons that can coordinate to metal centers, making it a suitable candidate for ligand design in catalysis and coordination chemistry. lifechemicals.commdpi.com The steric and electronic properties of the 3-methylcyclobutyl substituent can significantly influence the coordination environment around the metal, thereby affecting the activity and selectivity of the resulting catalyst.

Research has shown that oxazole-containing ligands can be effective in various catalytic transformations, including polymerization reactions. mdpi.com For example, vanadium complexes bearing substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The position of methyl substituents on the ligand framework was found to have a considerable impact on the catalytic performance and the properties of the resulting polymers. mdpi.com This highlights the tunability of oxazole-based ligands.

By analogy, ligands incorporating the this compound scaffold could offer unique steric hindrance and electronic effects. The bulky and conformationally restricted cyclobutyl group could create a specific chiral pocket around the metal center, potentially leading to high enantioselectivity in asymmetric catalysis. The synthesis of such ligands would likely involve the initial preparation of the functionalized oxazole followed by its incorporation into a larger ligand framework, for example, through coupling reactions. The exploration of these ligands in coordination chemistry could lead to the development of novel catalysts for a range of organic transformations. Homocoupling reactions of azoles, including oxazoles, can also provide access to bidentate ligands for coordination chemistry. mdpi.com

Applications in Materials Science (e.g., as Monomers for Polymer Synthesis, Components in Organic Electronic Materials)

The structural characteristics of this compound also lend themselves to applications in materials science. The oxazole ring is a known component in various functional materials, and the introduction of the 3-methylcyclobutyl group can impart desirable properties such as altered solubility, thermal stability, and morphology.

Monomers for Polymer Synthesis:

The this compound unit can be incorporated into polymer backbones to create new materials with tailored properties. For instance, if functionalized with polymerizable groups, it could serve as a monomer in polymerization reactions. The rigidity of the oxazole ring combined with the non-planar nature of the cyclobutyl group could lead to polymers with high glass transition temperatures and amorphous character. Research on 1,2,3-triazole polymers, which share some structural similarities with polyoxazoles, demonstrates the potential of nitrogen-containing heterocycles in creating functional polymers. mdpi.com The synthesis of polymers containing the 1,3-oxazole motif has been explored, with some showing potential as inhibitors of tubulin polymerization. nih.gov

Monomer/Building BlockPolymer TypePotential Application
Functionalized this compoundPolyoxazoleHigh-performance plastics, specialty polymers
1,3-Oxazole sulfonamides---Anticancer agents (tubulin polymerization inhibitors) nih.gov
(4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole vanadium complexesPolyethylene, Ethylene-norbornene copolymersCommodity and specialty plastics mdpi.com

Components in Organic Electronic Materials:

Oxazole-containing compounds have been investigated for their potential use in organic electronic materials. The aromatic nature of the oxazole ring allows for π-electron delocalization, which is a key requirement for charge transport in organic semiconductors. The 3-methylcyclobutyl substituent could influence the packing of the molecules in the solid state, which in turn affects the electronic coupling between adjacent molecules and, consequently, the charge mobility. While specific studies on this compound in this context are limited, the broader class of oxazole derivatives holds promise for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the oxazole ring and the attached groups makes this class of compounds attractive for the design of new organic electronic materials. lifechemicals.com

Use of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The this compound molecule possesses features that make it an interesting building block for supramolecular chemistry. lifechemicals.com

The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, while C-H bonds on the cyclobutyl and methyl groups could potentially act as weak hydrogen bond donors. These interactions, along with van der Waals forces and potential π-π stacking of the oxazole rings, can direct the self-assembly of the molecules into well-defined architectures in the solid state or in solution.

The shape and steric bulk of the 3-methylcyclobutyl group would play a crucial role in determining the packing arrangement of the molecules. This could lead to the formation of interesting supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks. The study of 1,2,3-triazolium macrocycles in supramolecular chemistry demonstrates how five-membered nitrogen-containing heterocycles can be utilized to create complex host-guest systems and mechanically interlocked molecules. beilstein-journals.org While direct research on the supramolecular behavior of this compound is not yet prominent, the principles of crystal engineering and molecular self-assembly suggest that it could be a valuable component for the construction of novel supramolecular systems with potential applications in areas such as molecular recognition, sensing, and materials design.

Future Directions and Emerging Research Perspectives for 2 3 Methylcyclobutyl 1,3 Oxazole

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

A primary focus of future research will be the development of new and more efficient ways to synthesize 2-(3-methylcyclobutyl)-1,3-oxazole, with a particular emphasis on controlling its three-dimensional structure. The creation of stereoselective synthetic routes is crucial for producing specific isomers of the molecule, which can have distinct biological activities. For instance, a kinetically controlled cyclization has been shown to be highly stereoselective in the synthesis of (±)-cis-2-methyl cyclopentanecarboxylic acid, yielding a 9:1 ratio of cis to trans isomers. rsc.org This type of precise control over the molecular architecture is a key goal for the synthesis of this compound. Researchers will likely explore various catalytic systems and reaction conditions to achieve high yields and selectivity, moving beyond traditional synthetic methods.

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

Future investigations will likely venture into uncharted territory, exploring new types of reactions and transformations involving the this compound scaffold. The oxazole (B20620) ring itself is a versatile structure, known to participate in various reactions. researchgate.netnih.gov For example, the photo-oxidation of oxazoles, which can lead to ring cleavage and the formation of triamides, highlights the potential for novel transformations. nih.gov Researchers may investigate the reactivity of the methylcyclobutyl group and its influence on the oxazole ring, potentially leading to the discovery of unprecedented chemical behaviors. This could open doors to the synthesis of entirely new classes of compounds with unique properties.

Integration with Advanced Characterization Techniques and Automated Synthesis Platforms

The advancement of analytical techniques will play a pivotal role in the future study of this compound. Sophisticated methods for molecular characterization are essential for confirming the structure and purity of newly synthesized compounds. nih.govmdpi.comresearchgate.nettjpsj.org Furthermore, the integration of automated synthesis platforms is expected to accelerate the discovery and optimization of new reactions and derivatives. These platforms can perform numerous experiments in a short amount of time, systematically exploring a wide range of reaction parameters. This high-throughput approach, combined with advanced characterization, will enable a more rapid and efficient exploration of the chemical space surrounding this compound.

Predictive Modeling and Data-Driven Research on this compound Derivatives (e.g., Machine Learning for Synthesis Prediction)

Potential for this compound in Emerging Fields of Chemical Science (e.g., Flow Chemistry, Mechanochemistry, Photo-Redox Catalysis)

The unique properties of this compound may make it a valuable component in emerging areas of chemical science.

Flow Chemistry: This technology involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. researchgate.net Flow chemistry offers several advantages, including improved safety, better reaction control, and easier scalability. uc.ptresearchgate.net The synthesis of various heterocyclic compounds, including oxazoles, has already been successfully demonstrated using flow chemistry. beilstein-journals.orgmdpi.com

Mechanochemistry: This field explores chemical transformations induced by mechanical force. It offers a solvent-free or low-solvent approach to synthesis, which is more environmentally friendly. The application of mechanochemistry to the synthesis of oxazole derivatives could provide a greener alternative to traditional methods.

Photo-Redox Catalysis: This technique uses visible light to drive chemical reactions. nih.gov It has emerged as a powerful tool for organic synthesis, enabling the formation of complex molecules under mild conditions. organic-chemistry.org The use of photo-redox catalysis could unlock new reaction pathways for the functionalization of this compound.

The exploration of these emerging fields will undoubtedly expand the synthetic toolbox available to chemists and uncover new applications for this versatile molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.